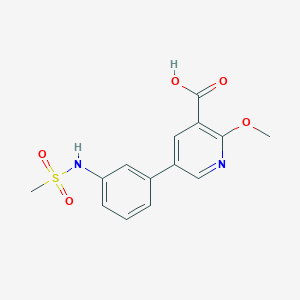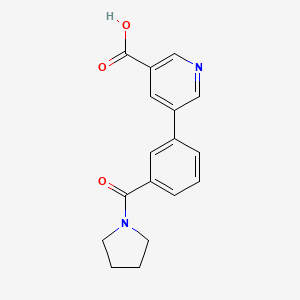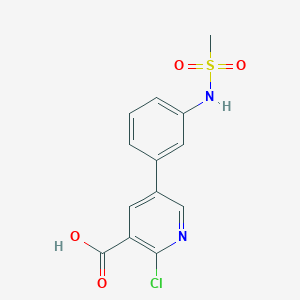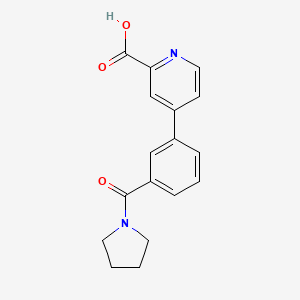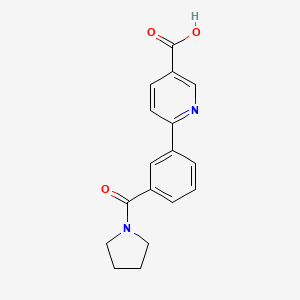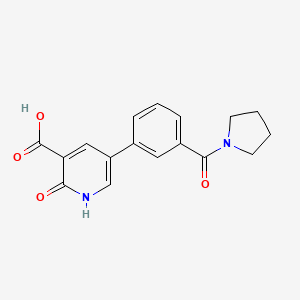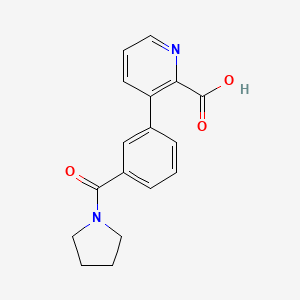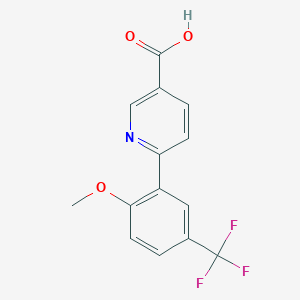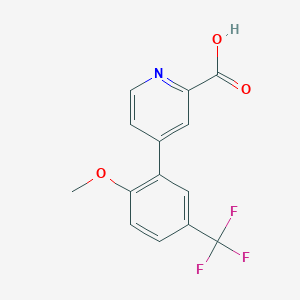
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% (5-MTN) is a synthetic compound that has been widely studied due to its potential applications in various fields. It is a derivative of nicotinic acid, and is known for its ability to act as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). 5-MTN has been studied for its potential to modulate the endocannabinoid system and its involvement in various biological processes.
Scientific Research Applications
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. It has been used as a tool to study the endocannabinoid system and its involvement in various biological processes. It has also been used to study the role of FAAH and MAGL in modulating endocannabinoid levels in the brain. In addition, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases, such as anxiety, depression, and drug addiction.
Mechanism of Action
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of FAAH and MAGL, two enzymes that are involved in the degradation of endocannabinoids. By inhibiting these enzymes, 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of endocannabinoids in the brain, which in turn modulates various biological processes. 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to bind to FAAH and MAGL with high affinity, and to inhibit the enzymatic activity of both enzymes.
Biochemical and Physiological Effects
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase the levels of endocannabinoids in the brain, which can lead to changes in behavior and physiology. In addition, it has been shown to reduce anxiety and depression-like behaviors in mice, and to reduce drug-seeking behaviors in rats.
Advantages and Limitations for Lab Experiments
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a high affinity for FAAH and MAGL, which makes it an ideal tool for studying the endocannabinoid system. However, it also has some limitations. It is a relatively new compound, and its long-term effects are still not completely understood. In addition, it has not been tested in humans, so its safety and efficacy in humans is not known.
Future Directions
There are several potential future directions for the study of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential direction is to investigate the long-term effects of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% on the endocannabinoid system. In addition, further research is needed to investigate the potential therapeutic applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%, such as its use in the treatment of anxiety, depression, and drug addiction. Another potential direction is to investigate the potential interactions between 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% and other drugs, as well as its potential side effects. Finally, further research is needed to investigate the potential applications of 5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% in other fields, such as cancer research.
Synthesis Methods
5-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid in acetonitrile. The reaction is carried out at room temperature and the product is then isolated by column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinamide in dimethylformamide, and the reaction of 2-methoxy-5-trifluoromethylphenyl bromide with nicotinic acid hydrazide in dimethylsulfoxide.
properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-10(14(15,16)17)5-11(12)8-4-9(13(19)20)7-18-6-8/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXUFNXIWFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688386 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-27-9 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

